molecular formula C15H12ClNO6 B14506909 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid CAS No. 63651-51-4

2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid

Cat. No.: B14506909
CAS No.: 63651-51-4
M. Wt: 337.71 g/mol
InChI Key: WLIDATSGJRAJKR-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid is an organic compound with the molecular formula C15H12ClNO6. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro and nitro group attached to the phenoxy rings, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid typically involves the reaction of 4-chloro-2-nitrophenol with 4-phenoxyphenol in the presence of a base, followed by esterification with propanoic acid. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted phenoxy derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of herbicides and other agrochemicals due to its selective activity against certain plant species.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound targets the auxin receptors, disrupting normal cellular processes and causing the plant to “grow to death.”

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)propanoic acid
  • 2-(4-Bromo-2-nitrophenoxy)phenoxypropanoic acid
  • 2-(4-Trifluoromethylphenoxy)phenoxypropanoic acid

Uniqueness

2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid is unique due to the presence of both chloro and nitro groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, particularly in the development of herbicides with selective activity against specific plant species.

Properties

CAS No.

63651-51-4

Molecular Formula

C15H12ClNO6

Molecular Weight

337.71 g/mol

IUPAC Name

2-[4-(4-chloro-2-nitrophenoxy)phenoxy]propanoic acid

InChI

InChI=1S/C15H12ClNO6/c1-9(15(18)19)22-11-3-5-12(6-4-11)23-14-7-2-10(16)8-13(14)17(20)21/h2-9H,1H3,(H,18,19)

InChI Key

WLIDATSGJRAJKR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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